Q-VD-OPh
Overview
Description
Q-VD-OPH, also known as Quinoline-Valine-Aspartate-Difluorophenoxymethylketone, is a potent, cell-permeable inhibitor of caspase activity. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in scientific research due to its ability to inhibit a broad range of caspases, including caspases-1, -2, -3, -5, -6, -7, -8, -9, -10, and -12 .
Mechanism of Action
- Specifically, it inhibits caspase 7 with an IC50 of 48 nM and also affects other caspases, including caspase 1, 3, 8, 9, 10, and 12 .
- By binding to the catalytic site of caspases, Q-VD-OPh prevents their activity, thereby inhibiting apoptosis .
- This compound affects multiple apoptotic pathways, including caspase 9/3, caspase 8/10, and caspase 12 .
Target of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Q-VD-OPH involves the conjugation of a carboxy terminal phenoxy group to the amino acids valine and aspartate. The process typically includes the following steps:
Formation of the Quinoline Derivative:
Coupling with Valine and Aspartate: The quinoline derivative is then coupled with valine and aspartate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of the Difluorophenoxy Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Q-VD-OPH primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. Conditions involve acidic or neutral pH and controlled temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of halogenated derivatives, while oxidation reactions may produce quinoline N-oxides .
Scientific Research Applications
Q-VD-OPH has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of caspase activity and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate apoptosis and inflammation. It is particularly useful in studying the mechanisms of cell death and survival.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting caspase-mediated pathways .
Comparison with Similar Compounds
Q-VD-OPH is unique in its broad-spectrum inhibition of caspases and its reduced toxicity compared to other caspase inhibitors. Similar compounds include:
Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-fluoromethylketone): A widely used caspase inhibitor but with higher toxicity.
Boc-D-FMK (Boc-Asp(OMe)-fluoromethylketone): Another caspase inhibitor with a narrower spectrum of activity.
IDN-6556 (Emricasan): A pan-caspase inhibitor with clinical applications but limited by its pharmacokinetic properties
This compound stands out due to its high specificity, effectiveness, and reduced toxicity, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJCYKITXPCNS-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647322 | |
Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135695-98-5 | |
Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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